molecular formula C13H17ClN2O B1486553 1-(4-Aminopiperidin-1-yl)-2-(2-chlorophenyl)ethan-1-one CAS No. 1153130-96-1

1-(4-Aminopiperidin-1-yl)-2-(2-chlorophenyl)ethan-1-one

Cat. No. B1486553
CAS RN: 1153130-96-1
M. Wt: 252.74 g/mol
InChI Key: XDOWDPCIYBVHOL-UHFFFAOYSA-N
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Description

1-(4-Aminopiperidin-1-yl)-2-(2-chlorophenyl)ethan-1-one, or 4-APCPE, is a synthetic compound belonging to the class of piperidine derivatives. It is a potent inhibitor of monoamine oxidase (MAO) enzymes, which are responsible for the breakdown of neurotransmitters in the brain. 4-APCPE has been studied extensively for its potential therapeutic applications in the treatment of depression, anxiety, and other neurological disorders.

Scientific Research Applications

Organic Synthesis and Chemical Analysis

  • A study highlighted the use of a related acetal group for the protection of 2′-hydroxy functions in rapid oligoribonucleotide synthesis, showcasing its stability under certain conditions, which might be relevant for compounds with similar structures (Reese, Serafinowska, & Zappia, 1986).
  • Research on a novel blue emissive compound tethered to 2-aminopyridine-3-carbonitrile, synthesized through a multi-component reaction, indicates potential applications in fluorescent chemosensors for ions and picric acid, demonstrating the broad utility of compounds with such structural motifs (Shylaja et al., 2020).
  • Another study developed a high-performance liquid chromatographic analysis method for a novel aminoalkylpyridine anticonvulsant, highlighting analytical applications relevant to similar chemical entities (Lin et al., 1998).

Pharmaceutical Chemistry and Drug Design

  • A series of 1H-Indole derivatives were synthesized for antimicrobial activity evaluation, illustrating the potential of such compounds in developing new antimicrobial agents (2020).
  • Quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives against iron corrosion provide insights into the corrosion inhibition performances, indicating the chemical versatility of compounds with similar structural features (Kaya et al., 2016).
  • The synthesis and biological evaluation of new chalcone derivatives as anti-inflammatory agents showcase the medicinal chemistry applications of compounds with related structural frameworks (Rehman, Saini, & Kumar, 2022).

Material Science and Nanotechnology

  • Research into the development of new brain imaging agents based on nocaine-modafinil hybrid monoamine transporter inhibitors demonstrates the application of structurally related compounds in neuroimaging and potential therapeutic uses (Musachio et al., 2006).

properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-(2-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-12-4-2-1-3-10(12)9-13(17)16-7-5-11(15)6-8-16/h1-4,11H,5-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOWDPCIYBVHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminopiperidin-1-yl)-2-(2-chlorophenyl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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